Boc-Gln-OSu
Overview
Description
Boc-Gln-OSu, also known as Boc-L-glutamine hydroxysuccinimide ester, is a chemical compound widely used in scientific experiments. It has a molecular formula of C14H21N3O7 and a molecular weight of 343.34 . The IUPAC name for Boc-Gln-OSu is tert-butyl (1S)-4-amino-1- { [ (2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-4-oxobutylcarbamate .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as Boc-Gln-OSu, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of Boc-Gln-OSu can be represented by the SMILES string: CC©©OC(=O)NC@@H=O)C(=O)ON1C(=O)CCC1=O . This represents the connectivity and stereochemistry of the molecule.Chemical Reactions Analysis
The Boc group in Boc-Gln-OSu is stable towards most nucleophiles and bases . This makes it a useful protecting group in the synthesis of multifunctional targets where amino functions often occur .Scientific Research Applications
Graphene-like Two-dimensional Layered Nanomaterials in Biosensors and Nanomedicine : Yang et al. (2015) discuss the potential of graphene-like two-dimensional nanomaterials in various fields, including biosensors and nanomedicine. These materials show great promise due to their unique properties like high surface area and biocompatibility, which could be relevant in the context of Boc-Gln-OSu's applications in biochemistry and biomedicine (Yang et al., 2015).
Proton Magnetic Resonance Studies of Membrane Channel Forming Polypeptides : Iqbal and Balaram (1981) conducted studies on membrane channel-forming polypeptides, including Boc-Gln-OSu. Their research focused on the aggregation and folding of these peptides, which is essential for understanding their function in biological systems. This study provides insight into the structural aspects of similar compounds (Iqbal & Balaram, 1981).
Effects of Glucosamine and Chondroitin Sulfate on Gene Expression : Chan et al. (2005) investigated the effects of glucosamine (GLN) and chondroitin sulfate on gene expression related to inflammation in articular cartilage. While this study does not directly involve Boc-Gln-OSu, it highlights the biological importance of glutamine (Gln) derivatives in medical research, which could be relevant for understanding the applications of Boc-Gln-OSu (Chan et al., 2005).
Calcium Ion Uptake and Somatotropin Release in Anterior Pituitary Cultures : Rappay et al. (2004) studied the effect of a tripeptide containing Gln on calcium ion uptake and growth hormone release in rat anterior pituitary cultures. This research indicates the potential biological activity of peptides containing Gln, which might be extrapolated to understand Boc-Gln-OSu's applications (Rappay et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O7/c1-14(2,3)23-13(22)16-8(4-5-9(15)18)12(21)24-17-10(19)6-7-11(17)20/h8H,4-7H2,1-3H3,(H2,15,18)(H,16,22)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXJEZQDOXUDOV-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gln-OSu |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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